1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione
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Overview
Description
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a chemical compound belonging to the isoquinolinequinone family. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a methyl group attached to an isoquinolinequinone core.
Preparation Methods
The synthesis of 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-methoxy-6-methyl-8-nitroisoquinoline, which is then catalytically reduced to 8-aminoisoquinoline. The oxidation of this intermediate with potassium nitrosodisulfonate (Fremy’s salt) yields the desired isoquinolinequinone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like Fremy’s salt and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, which can modulate the activity of various biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione can be compared with other isoquinolinequinones, such as:
Mimosamycin: Another isoquinolinequinone with antimicrobial activity.
Saframycin A: Known for its anticancer properties.
Renierone: Exhibits strong activity against Bacillus subtilis and Candida albicans. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
86433-73-0 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-methoxy-6-methyl-7,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H8N2O3/c1-6-10(15)11(16)9-7(12(6)17-2)3-4-14-8(9)5-13/h3-4H,1-2H3 |
InChI Key |
XANWGJCUAGZBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=NC=C2)C#N)C(=O)C1=O)OC |
Origin of Product |
United States |
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